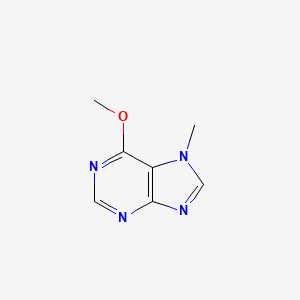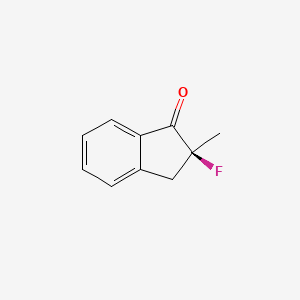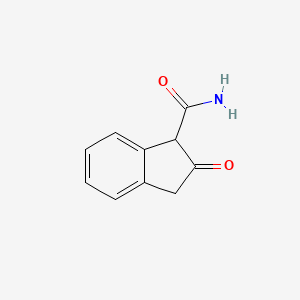
6-Methoxy-7-methyl-7h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-7-methyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are significant in biochemistry as they form the building blocks of DNA and RNA. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 7th position on the purine ring, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methyl-7H-purine typically involves the reaction of 6-chloro-7-methyl-7H-purine with sodium methoxide in methanol. The reaction is carried out at ambient temperature for several hours, followed by concentration under reduced pressure to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-7-methyl-7H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield various substituted purines.
Aplicaciones Científicas De Investigación
6-Methoxy-7-methyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: It serves as a probe to study purine metabolism and enzyme interactions.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-7-methyl-7H-purine involves its interaction with various enzymes and receptors in biological systems. It can act as a competitive inhibitor of enzymes involved in purine metabolism, thereby affecting DNA and RNA synthesis. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylpurine: Similar in structure but lacks the methoxy group.
7-Methyl-7H-purine: Similar but lacks the methoxy group at the 6th position.
6-Methoxypurine: Similar but lacks the methyl group at the 7th position.
Uniqueness
6-Methoxy-7-methyl-7H-purine is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Propiedades
Número CAS |
38917-24-7 |
|---|---|
Fórmula molecular |
C7H8N4O |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
6-methoxy-7-methylpurine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
Clave InChI |
DWASFGYCBLNRDY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)

![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)





![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
